Home > Products > Screening Compounds P105185 > Tert-butyl 4-(2-(3-bromophenoxy)ethyl)piperazine-1-carboxylate
Tert-butyl 4-(2-(3-bromophenoxy)ethyl)piperazine-1-carboxylate - 1227954-64-4

Tert-butyl 4-(2-(3-bromophenoxy)ethyl)piperazine-1-carboxylate

Catalog Number: EVT-1736791
CAS Number: 1227954-64-4
Molecular Formula: C17H25BrN2O3
Molecular Weight: 385.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Tert-Butyl (Z)-4-(2-(5-methoxy-3-(2-((methylthio)carbonothioyl)hydrazono)-2-oxoindolin-1-yl)ethyl)piperazine-1-carboxylate

Compound Description: Tert-butyl (Z)-4-(2-(5-methoxy-3-(2-((methylthio)carbonothioyl)hydrazono)-2-oxoindolin-1-yl)ethyl)piperazine-1-carboxylate is a complex molecule with a triclinic crystal structure, as revealed by X-ray diffraction analysis [].

Reference:

Tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate

Compound Description: Tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate is a molecule whose crystal and molecular structure has been determined by X-ray crystallography. This compound crystallizes in the monoclinic space group P21/c [].

Reference:

Tert-Butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate

Compound Description: Tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate is a sterically congested piperazine derivative synthesized using a modified Bruylants approach. It presents a pharmacologically valuable core structure with its second nitrogen atom on the N-tert-butyl piperazine substructure [].

Overview

Tert-butyl 4-(2-(3-bromophenoxy)ethyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. These derivatives are known for their diverse biological activities and pharmacological properties, making them valuable in medicinal chemistry. This compound is specifically noted for its potential applications in drug development and as an intermediate in synthesizing various pharmaceuticals.

Source

The compound's chemical structure is represented by the International Union of Pure and Applied Chemistry name: tert-butyl 4-(2-(3-bromophenoxy)ethyl)piperazine-1-carboxylate. Its CAS number is 1227954-64-4, which identifies it uniquely in chemical databases and regulatory documents. Information regarding its synthesis, properties, and applications can be found across various scientific literature and safety data sheets .

Classification

Tert-butyl 4-(2-(3-bromophenoxy)ethyl)piperazine-1-carboxylate is classified under several categories:

  • Chemical Class: Piperazine derivatives
  • Hazard Classification: It has been classified as an irritant, suggesting that it may cause skin irritation upon contact .
Synthesis Analysis

Methods

The synthesis of tert-butyl 4-(2-(3-bromophenoxy)ethyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 3-bromophenol derivatives. The general synthetic route can be summarized as follows:

  1. Reagents: Piperazine, tert-butyl chloroformate, and 3-bromophenol.
  2. Base: A base such as triethylamine is used to neutralize the hydrochloric acid produced during the reaction.
  3. Conditions: The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Technical Details

In an industrial setting, continuous flow reactors may be utilized to optimize reaction conditions, enhancing yield and scalability. Automated systems allow precise control over temperature, pressure, and reaction time, which are critical for achieving high purity levels in the final product .

Molecular Structure Analysis

Structure

The molecular structure of tert-butyl 4-(2-(3-bromophenoxy)ethyl)piperazine-1-carboxylate can be represented as follows:

  • Molecular Formula: C_{17}H_{24}BrN_{2}O_{3}
  • Molecular Weight: Approximately 372.29 g/mol

The compound features a piperazine ring substituted with a tert-butyl group and a bromophenoxyethyl moiety.

Data

The structural data can be obtained from various chemical databases like PubChem, which provides detailed information about the compound's molecular attributes .

Chemical Reactions Analysis

Reactions

Tert-butyl 4-(2-(3-bromophenoxy)ethyl)piperazine-1-carboxylate can undergo various chemical reactions typical for piperazine derivatives:

  • Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of reactive halogen atoms.
  • Reduction Reactions: The compound may be reduced to form amine derivatives.
  • Oxidation Reactions: Possible formation of N-oxides under oxidative conditions.

Technical Details

The reactions are often performed under controlled conditions to prevent side reactions that could lead to undesired products. For instance, using inert atmospheres (like nitrogen) can help minimize oxidation during sensitive reactions .

Mechanism of Action

Process

Data

Research indicates that compounds within this class may exhibit effects on neurotransmitter systems or act as modulators of specific biological pathways, making them candidates for further pharmacological studies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to light yellow powder or crystalline solid.
  • Melting Point: Approximately 140 °C to 144 °C.

Chemical Properties

  • Solubility: Generally soluble in organic solvents but may have limited solubility in water.
  • Stability: Stability can vary based on environmental conditions; thus, proper storage conditions are essential.

Relevant data regarding these properties can be found in safety data sheets and chemical catalogs .

Applications

Scientific Uses
Tert-butyl 4-(2-(3-bromophenoxy)ethyl)piperazine-1-carboxylate has several applications in scientific research:

  • Medicinal Chemistry: Used as an intermediate in synthesizing pharmaceuticals targeting various diseases.
  • Biological Research: Investigated for its potential role as an enzyme inhibitor or receptor modulator.
  • Material Science: Explored for its utility in developing new materials or chemical processes due to its unique structural properties .

This compound's versatility makes it a subject of interest across multiple fields of research and industry applications.

Synthetic Methodologies and Optimization

Multi-Step Synthesis Pathways Involving Piperazine Derivatives

The synthesis of tert-butyl 4-(2-(3-bromophenoxy)ethyl)piperazine-1-carboxylate exemplifies the strategic use of piperazine scaffolds in constructing complex pharmacophores. The most efficient routes typically commence from either N-Boc piperazine or 3-bromophenol derivatives, exploiting the nucleophilicity of piperazine nitrogen. A common approach involves the initial preparation of 2-(3-bromophenoxy)ethyl halide (typically chloride or bromide), followed by alkylation of N-Boc piperazine. Alternatively, 1-Boc-piperazine can be functionalized with ethylene bridging units before ether formation with 3-bromophenol under Mitsunobu conditions [2].

The structural parallels to CDK inhibitor intermediates like tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (used in Palbociclib and Ribociclib synthesis) highlight the significance of such intermediates. In those cases, as with our target compound, the synthesis involves sequential functionalization: installation of the Boc-protecting group, followed by nucleophilic aromatic substitution (SNAr) or alkylation to introduce the second substituent. This modular approach allows for diversification at both ends of the piperazine ring [2].

Key Intermediate Formation via Nucleophilic Substitution and Esterification

The formation of the critical ether linkage connecting the 3-bromophenyl moiety to the ethylpiperazine chain primarily occurs via nucleophilic substitution (SN2 mechanism). This reaction typically employs 1,2-dibromoethane or 2-chloroethanol activated toward displacement by 3-bromophenoxide anion, generated in situ using bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH). The resulting 2-(3-bromophenoxy)ethyl bromide or chloride then serves as the alkylating agent for N-Boc piperazine [2].

Key Reaction: N-Alkylation of Boc-PiperazineN-Boc-piperazine + Br-CH₂CH₂-O-C₆H₄Br(3) → Tert-butyl 4-(2-(3-bromophenoxy)ethyl)piperazine-1-carboxylate

The Boc protection is invariably introduced early via the reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O). This step requires careful control to favor mono-Boc protection, often achieved by using a slight deficit of Boc₂O (0.9-0.95 equivalents) in dichloromethane (DCM) or THF at 0-25°C. The mono-Boc piperazine is then isolated, often via crystallization or extraction, before the alkylation step. Esterification (Boc installation) is highly efficient, routinely achieving yields >95% under optimized conditions [2].

Role of Protecting Groups in Piperazine Functionalization

The tert-butoxycarbonyl (Boc) group serves as a cornerstone in the synthesis of this and related piperazine intermediates. Its primary functions are:

  • Regioselectivity Control: Ensures monoalkylation occurs specifically on the unprotected piperazine nitrogen, preventing undesired dialkylation and simplifying purification. Without Boc protection, piperazine leads to complex mixtures of mono and dialkylated products, and potentially polymeric side products.
  • Solubility Modulation: Enhances solubility of the piperazine intermediate in organic solvents like DCM, THF, and ethyl acetate, facilitating reaction workup and purification.
  • Stability: Provides stability to the secondary amine during subsequent synthetic steps involving acidic or basic conditions that might affect free amines.
  • Facile Deprotection: Allows clean removal under mild acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane) at the final stage of API synthesis, generating the free piperazine without affecting other sensitive functional groups commonly found in pharmaceuticals [2].

The Boc group's orthogonality to many other protecting groups enables complex multi-step syntheses, as demonstrated in the preparation of CDK inhibitors where intermediates like tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate undergo further coupling reactions before final deprotection [2].

Optimization of Reaction Conditions for Yield Enhancement

Optimizing the alkylation step between mono-Boc-piperazine and 2-(3-bromophenoxy)ethyl halide is critical for maximizing yield and purity. Key parameters include:

Table 2: Optimization of Alkylation Reaction Parameters

ParameterSuboptimal ConditionOptimized ConditionImpact on Yield/Purity
SolventTolueneAcetonitrile (MeCN)↑ Yield (75% → 92%), ↑ Solubility
BaseTriethylamine (TEA)Diisopropylethylamine (DIPEA)↑ Rate, ↓ Dialkylation impurity
TemperatureReflux (82°C)60-65°C↑ Conversion, ↓ Degradation
Reagent Ratio1:1 (Piperazine:Halide)1:1.05 (Piperazine:Halide)Ensures complete consumption
CatalystNoneSodium Iodide (NaI, catalytic)↑ Reaction rate (halide exchange)
  • Solvent Selection: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) significantly enhance reaction rates and yields compared to toluene or dichloromethane. This improvement stems from better solubility of both ionic intermediates (like the phenoxide) and the reactants, facilitating the SN2 displacement.
  • Base and Stoichiometry: Employing stronger organic bases like DIPEA or N-methylmorpholine (NMM), typically using 1.1-1.3 equivalents relative to the alkyl halide, ensures efficient deprotonation and drives the reaction to completion while minimizing O-alkylation side products.
  • Temperature Control: Maintaining temperatures between 60-70°C optimizes the reaction kinetics for alkyl halides like bromoethyl ethers. Higher temperatures risk decomposition of the Boc group or the alkyl halide, while lower temperatures slow the reaction excessively.
  • Catalysis: Adding catalytic sodium iodide (NaI, ~5-10 mol%) promotes an Finkelstein-type halide exchange, converting the chloroethyl ether intermediate into the more reactive iodoethyl ether in situ, thereby accelerating the alkylation step. This strategy mirrors optimizations used in the synthesis of intermediates for Trilaciclib, where lithium bis(trimethylsilyl)amide (LiHMDS) was employed for metal-free coupling under milder conditions [2].
  • Excess Management: Using a slight excess of the alkyl halide (1.05-1.15 equivalents) relative to mono-Boc-piperazine ensures complete consumption of the valuable piperazine derivative, minimizing the need for challenging separation of unreacted starting material from the product.

These optimizations can push yields for the alkylation step consistently above 90% with high purity (>98% by HPLC), making the process suitable for scale-up [2].

Green Chemistry Approaches in Purification and Isolation

Traditional purification methods for intermediates like tert-butyl 4-(2-(3-bromophenoxy)ethyl)piperazine-1-carboxylate often involve silica gel chromatography, generating significant solvent waste. Implementing Green Chemistry principles focuses on reducing environmental impact while maintaining efficiency:

  • Crystallization-Driven Purification: Exploiting the compound's crystallinity enables high-purity isolation without chromatography. Using optimized solvent pairs like ethyl acetate/n-heptane or isopropanol/water achieves direct crystallization from the reaction mixture post aqueous workup. This approach significantly reduces solvent consumption and processing time compared to column chromatography.
  • Aqueous Workup Optimization: Efficient extraction protocols using less hazardous solvents like methyl tert-butyl ether (MTBE) or cyclopentyl methyl ether (CPME) instead of DCM or chloroform, followed by washes with water and brine, effectively remove inorganic salts, excess base, and other hydrophilic impurities. Temperature-controlled crystallization often follows directly.
  • Solvent-Free or Minimal Solvent Techniques: For the initial Boc protection step, near-stoichiometric water-based processes or solvent-free grinding methodologies have been explored as alternatives to traditional DCM-based reactions, significantly reducing volatile organic compound (VOC) emissions.
  • Flow Chemistry for Hazardous Steps: For reactions involving unstable intermediates or requiring precise temperature control (like the generation of the alkyl halide), continuous flow reactors offer enhanced safety, improved mixing, and reduced solvent volumes compared to batch processing. This aligns with trends observed in optimized Ribociclib intermediate synthesis [2].
  • Alternative Purification Technologies: Techniques like Centrifugal Partition Chromatography (CPC) or Supercritical Fluid Chromatography (SFC) offer chromatographic separation capabilities with dramatically reduced solvent consumption (primarily using CO₂ in SFC) and higher throughput, suitable for multi-gram to kilogram scale purification of intermediates.

Table 3: Comparison of Purification Methods for Tert-butyl 4-(2-(3-bromophenoxy)ethyl)piperazine-1-carboxylate

Purification MethodSolvent Consumption (L/kg product)Purity (%)Yield (%)Key AdvantagesKey Limitations
Silica Gel Chromatography100-200≥9885-90High purity, versatileHigh solvent waste, slow, costly
Direct Crystallization15-3097-9988-92Low waste, fast, scalableRequires defined crystallization
Aqueous Workup Only10-2090-9590-95Minimal solvent, very fastLower purity, may need rework
SFC Purification20-40 (mainly CO₂)≥9980-85Very high purity, green solventHigher equipment cost

Properties

CAS Number

1227954-64-4

Product Name

Tert-butyl 4-(2-(3-bromophenoxy)ethyl)piperazine-1-carboxylate

IUPAC Name

tert-butyl 4-[2-(3-bromophenoxy)ethyl]piperazine-1-carboxylate

Molecular Formula

C17H25BrN2O3

Molecular Weight

385.3 g/mol

InChI

InChI=1S/C17H25BrN2O3/c1-17(2,3)23-16(21)20-9-7-19(8-10-20)11-12-22-15-6-4-5-14(18)13-15/h4-6,13H,7-12H2,1-3H3

InChI Key

HQGHEGRFJLUEFR-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=CC(=CC=C2)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=CC(=CC=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.